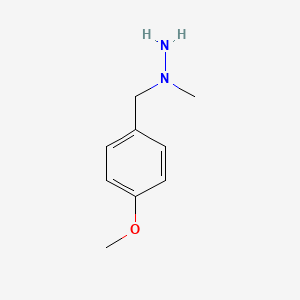

N-(4-Methoxybenzyl)-N-methylhydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-1-methylhydrazine |

InChI |

InChI=1S/C9H14N2O/c1-11(10)7-8-3-5-9(12-2)6-4-8/h3-6H,7,10H2,1-2H3 |

InChI Key |

OYKGADYOTQWSDB-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies

Established Synthesis Routes for N-(4-Methoxybenzyl)-N-methylhydrazine

The most direct and widely recognized method for synthesizing this compound involves a two-step sequence starting from commercially available precursors. This process leverages the reactivity of aldehydes with substituted hydrazines.

The initial step in the primary synthesis route is the condensation reaction between 4-methoxybenzaldehyde (B44291) and methylhydrazine. libretexts.org This reaction is a classic example of Schiff base formation, yielding the corresponding N-methyl-N'-(4-methoxybenzylidene)hydrazine (a hydrazone). libretexts.orgwikipedia.org The reaction is typically catalyzed by a small amount of acid and involves the removal of a water molecule. numberanalytics.comchemijournal.com

A summary of the reaction is presented below:

Table 1: Overview of the Condensation-Reduction Synthesis

| Step | Reactants | Product | Typical Conditions |

|---|---|---|---|

| 1. Condensation | 4-Methoxybenzaldehyde, Methylhydrazine | N-methyl-N'-(4-methoxybenzylidene)hydrazine | Solvent (e.g., Ethanol (B145695), Methanol), Acid catalyst (e.g., Acetic Acid), Reflux |

| 2. Reduction | N-methyl-N'-(4-methoxybenzylidene)hydrazine | This compound | Reducing agent (e.g., NaBH₄ in Methanol) or H₂/Pd-C |

The formation of the hydrazone intermediate is a well-understood process that proceeds through a nucleophilic addition-elimination mechanism, characteristic of Schiff base chemistry. wikipedia.orgchemijournal.com

The mechanism can be detailed in the following steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of methylhydrazine on the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. numberanalytics.com Hydrazine (B178648) is considered a potent nucleophile due to the alpha effect, where the adjacent nitrogen atom enhances nucleophilicity. chemtube3d.com

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to yield a neutral carbinolamine intermediate.

Dehydration: The carbinolamine is then protonated, typically by an acid catalyst, at the oxygen atom, turning the hydroxyl group into a good leaving group (water).

Elimination: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a stable carbon-nitrogen double bond and regenerating the acid catalyst. libretexts.org

This mechanism is sensitive to pH; the reaction is generally favored in mildly acidic conditions which facilitate both the protonation of the carbonyl group (increasing its electrophilicity) and the dehydration of the carbinolamine intermediate. numberanalytics.com

Advanced Synthetic Approaches to Analogues and Precursors

While the direct condensation route is effective for the title compound, the synthesis of analogues and precursors often requires alternative strategies, particularly when starting from different functional groups.

Analogues, specifically acylhydrazides, can be synthesized by reacting methylhydrazine with various carboxylic acid derivatives. These reactions form a stable amide bond and are fundamental in building more complex hydrazine-containing structures. nih.gov

Common methods include:

From Acyl Chlorides: The reaction of an acyl chloride with methylhydrazine is a rapid and often high-yielding method for producing the corresponding N-methylacylhydrazide. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. rjptonline.org

From Esters: Methyl or ethyl esters of carboxylic acids can react with methylhydrazine in a process known as hydrazinolysis. rjptonline.orggoogle.com This reaction often requires heating or extended reaction times but is a milder alternative to using acyl chlorides. nih.gov

From Carboxylic Acids: Direct coupling of a carboxylic acid with methylhydrazine can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other modern peptide coupling reagents. rjptonline.org This method avoids the need to first convert the carboxylic acid to a more reactive derivative. Some methods also report direct amidation using catalysts like ZnCl₂. rsc.org

Table 2: Synthesis of N-Methylacylhydrazides

| Carboxylic Acid Derivative | General Reaction | Key Features |

|---|---|---|

| Acyl Chloride | R-COCl + H₂N-NHCH₃ → R-CONH-NHCH₃ + HCl | Fast, high yield, requires base. rjptonline.org |

| Ester | R-COOR' + H₂N-NHCH₃ → R-CONH-NHCH₃ + R'OH | Requires heat, good for less reactive substrates. nih.gov |

| Carboxylic Acid | R-COOH + H₂N-NHCH₃ --(Coupling Agent)--> R-CONH-NHCH₃ + H₂O | Direct, avoids intermediate steps. rjptonline.org |

Methylhydrazine is an unsymmetrical nucleophile with two distinct nitrogen atoms: the terminal, more nucleophilic NH₂ group (N¹) and the internal, less sterically accessible N-methyl group (N²). Controlling which nitrogen atom reacts is a key challenge in the synthesis of substituted hydrazine derivatives. psu.edursc.org

Acylation Reactions: In acylation reactions (e.g., with acyl chlorides or esters), the reaction typically occurs regioselectively at the more nucleophilic and less sterically hindered terminal NH₂ group. This preference leads to the formation of N¹-acyl-N²-methylhydrazides.

Alkylation Reactions: Alkylation is often less selective and can lead to mixtures of products. However, stepwise synthesis using protecting groups can achieve high regioselectivity. For instance, one nitrogen can be protected (e.g., as part of a Boc-protected hydrazine), allowing for selective substitution on the other nitrogen, followed by deprotection and a second substitution step. psu.edu

Influence of Reaction Conditions: The choice of solvent, base, and temperature can influence the regiochemical outcome. In some cases, chelation control with a metal catalyst can direct a reactant to a specific nitrogen atom.

Optimization of Reaction Conditions for Preparative Scale Synthesis

Transitioning the synthesis of this compound from a laboratory to a preparative scale requires careful optimization of reaction parameters to maximize yield, ensure purity, and maintain safety and cost-effectiveness.

Key parameters for optimization include:

Stoichiometry: Using a slight excess of one reactant (often the less expensive one, like methylhydrazine) can drive the initial condensation reaction to completion.

Catalyst Loading: For the acid-catalyzed condensation, the amount of catalyst should be minimized to prevent side reactions while ensuring a reasonable reaction rate.

Solvent Selection: The solvent should fully dissolve the reactants, be inert to the reaction conditions, and facilitate easy product isolation. For the reduction step with NaBH₄, protic solvents like methanol (B129727) or ethanol are commonly used.

Temperature and Reaction Time: Monitoring the reaction (e.g., by TLC or LC-MS) is crucial to determine the optimal time and temperature to maximize product formation and minimize the generation of impurities.

Purification Method: On a larger scale, recrystallization is often preferred over column chromatography for final product purification due to its efficiency and lower cost. The choice of recrystallization solvent is critical for obtaining high purity and yield.

Table 3: Optimization Parameters for Preparative Scale Synthesis

| Parameter | Objective | Considerations for Optimization |

|---|---|---|

| Solvent | Maximize solubility and reaction rate, facilitate purification. | Ethanol and methanol are common choices. Solvent should be easily removable. |

| Temperature | Achieve a reasonable reaction rate without promoting side reactions. | Condensation may be performed at reflux; reduction is often done at lower temperatures (0 °C to room temp) for better control. |

| Catalyst | Accelerate the condensation step. | Catalytic amounts of acetic acid are typical. Stronger acids may cause side reactions. |

| Work-up/Purification | Isolate the product in high yield and purity. | Aqueous work-up to remove water-soluble byproducts, followed by extraction and recrystallization. |

Influence of Temperature and Solvent Systems on Yield and Purity

There is no available research data detailing the influence of different temperatures or solvent systems on the yield and purity of this compound. Synthetic chemistry principles suggest that these parameters would be critical in controlling reaction kinetics and selectivity. For instance, in a potential synthesis via reductive amination of 4-methoxybenzaldehyde with methylhydrazine, temperature would affect the rate of both the initial hydrazone formation and the subsequent reduction. Similarly, the choice of solvent would influence the solubility of reactants and intermediates, potentially impacting reaction rates and the formation of byproducts. However, without specific studies on this compound, any discussion remains speculative.

Role of Vacuum and Reagent Stoichiometry in Reaction Completion

The role of vacuum and specific reagent stoichiometry in achieving reaction completion for the synthesis of this compound has not been documented. In related syntheses, a vacuum is often applied during the final stages to remove volatile solvents or byproducts, which can help drive the reaction to completion according to Le Châtelier's principle. For instance, in the formation of hydrazones, removal of the water byproduct can increase the yield.

The stoichiometry, or the molar ratio of the reactants (e.g., 4-methoxybenzyl chloride to methylhydrazine in an alkylation reaction, or 4-methoxybenzaldehyde to methylhydrazine in a reductive amination), would be a crucial factor in maximizing the yield of the desired product while minimizing the formation of side products like di-substituted hydrazines. However, no studies have been published that provide optimized stoichiometric ratios for the preparation of this compound.

Due to the lack of specific literature, no data tables or detailed research findings can be presented.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety in N-(4-Methoxybenzyl)-N-methylhydrazine

The hydrazine moiety, characterized by the presence of two adjacent nitrogen atoms with lone pairs of electrons, confers significant nucleophilic character to this compound. This inherent reactivity allows it to engage with a variety of electron-deficient species.

This compound is expected to react readily with carbonyl compounds, such as aldehydes and ketones, in a nucleophilic addition reaction. This classic transformation leads to the formation of the corresponding N,N-disubstituted hydrazone. The reaction is typically acid-catalyzed and proceeds via a two-step mechanism.

First, the nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. In the second step, the carbinolamine undergoes dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is generally the rate-determining step and is facilitated by the presence of an acid catalyst, which protonates the hydroxyl group, turning it into a better leaving group (water).

The general scheme for this reaction is as follows:

Step 1: Nucleophilic Attack: The hydrazine adds to the carbonyl group.

Step 2: Dehydration: Elimination of water yields the hydrazone product.

This reaction is a cornerstone in organic synthesis, and the resulting hydrazones are versatile intermediates for further transformations, such as in the Wolff-Kishner reduction to convert carbonyls into alkanes. researchgate.netlibretexts.org

| Hydrazine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrazine | Aldehyde/Ketone | Acid catalyst (e.g., H+) | Hydrazone | libretexts.org |

| Phenylhydrazine (B124118) | Aldehyde/Ketone | Acidic medium (pH 4-5) | Phenylhydrazone | organic-chemistry.org |

| N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) | Aldehydes and Ketones | Acidic media | MNBD-hydrazone | nih.gov |

| 4-nitrophenyl hydrazine | Aromatic aldehydes | Solvent-free, room temp. | p-nitrophenyl hydrazone | rsc.org |

The nucleophilicity of the hydrazine moiety also enables it to react with other classes of electrophiles, including activated alkenes and derivatives of carboxylic acids.

Activated Alkenes: this compound can undergo a nucleophilic conjugate addition, specifically an aza-Michael addition, with activated alkenes. These alkenes, characterized by an electron-withdrawing group (EWG) conjugated to the C=C double bond (e.g., α,β-unsaturated ketones, esters, or nitriles), are susceptible to attack by nucleophiles at the β-carbon. The reaction of hydrazines with compounds like chalcones or acrylates results in the formation of a new carbon-nitrogen bond, yielding β-amino carbonyl compounds or their derivatives. These reactions are synthetically valuable for constructing nitrogen-containing molecules.

Carboxylic Acid Derivatives: The reaction of this compound with carboxylic acid derivatives, such as acyl chlorides, anhydrides, or esters, results in acylation of the hydrazine. This nucleophilic acyl substitution reaction forms a hydrazide. The reactivity of the carboxylic acid derivative is crucial, with acyl chlorides being the most reactive, followed by anhydrides and then esters. The reaction involves the attack of the hydrazine's nitrogen on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride, carboxylate, or alkoxide) to yield the stable hydrazide product. Direct reaction with a carboxylic acid is also possible but often requires activating agents or catalysts to overcome the unfavorable acid-base reaction between the carboxylic acid and the basic hydrazine.

Mechanistic Pathways of Complex Transformations

Beyond simple nucleophilic additions and substitutions, this compound can participate in more intricate reaction sequences that lead to the formation of complex molecules, particularly heterocyclic rings.

The direct reaction between an amine or hydrazine and a carboxylic acid is often complicated by a rapid acid-base reaction. The carboxylic acid (pKa ~5) is acidic enough to protonate the hydrazine, forming a hydrazinium (B103819) carboxylate salt. This deactivates the hydrazine as a nucleophile and the carboxylate as an electrophile, hindering amide or hydrazide bond formation. To circumvent this, the reaction often requires high temperatures to drive off water from the salt or the use of coupling agents or catalysts. For instance, Lewis acids like ZnCl₂ can be used to catalyze the direct synthesis of amides from carboxylic acids and hydrazines, where ammonia (B1221849) is the only byproduct. rsc.org

In reactions involving carbonyl compounds with α-hydrogens, such as 1,3-dicarbonyls, the formation of enolate intermediates is a key mechanistic feature. In the renowned Knorr pyrazole (B372694) synthesis, a 1,3-diketone reacts with a hydrazine. The reaction proceeds through initial hydrazone formation at one carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the other carbonyl group. This cyclization step forms a hydroxyl-dihydropyrazole intermediate, which is conceptually related to the trapping of an enol or enolate form of the second carbonyl.

A significant aspect of hydrazine chemistry is its role in the synthesis of nitrogen-containing heterocycles through cyclization reactions. A common mechanistic pattern involves an initial reaction of the hydrazine with a bifunctional substrate, followed by an intramolecular ring-closing step and subsequent dehydration.

A prime example is the synthesis of pyrazoles and pyrazolines. The reaction of a hydrazine with an α,β-unsaturated ketone typically proceeds via one of two competing pathways:

Condensation-first pathway: The hydrazine first reacts with the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular Michael-type addition where the second nitrogen atom attacks the β-carbon of the former alkene, leading to cyclization.

Michael-first pathway: The hydrazine first acts as a Michael donor, attacking the β-carbon of the alkene. The resulting intermediate then undergoes an intramolecular nucleophilic attack of the second nitrogen onto the carbonyl carbon, followed by dehydration to form the pyrazoline ring. sci-hub.se

In both pathways, a stable five-membered heterocyclic ring is formed, often with a final dehydration or oxidation step to yield the aromatic pyrazole. The Knorr pyrazole synthesis from 1,3-diketones also culminates in a crucial dehydration step of the cyclic carbinolamine intermediate to generate the final aromatic pyrazole ring. rsc.org

This compound, like other substituted hydrazines, can induce complex rearrangements in existing heterocyclic systems through an ANRORC mechanism. This pathway is particularly well-documented for the reaction of hydrazines with 1,2,4-oxadiazoles. rsc.org

The ANRORC mechanism involves a sequence of three key steps:

Addition of the Nucleophile (A): The reaction is initiated by the nucleophilic attack of the hydrazine (e.g., the terminal NH₂ group of methylhydrazine) onto an electrophilic carbon atom of the heterocyclic ring, typically the C(5) position of the 1,2,4-oxadiazole. nih.gov

Nucleophilic Ring Opening (NRO): This addition leads to the formation of an unstable intermediate that undergoes cleavage of a ring bond, typically the weak N-O bond in the oxadiazole, opening the ring to form a linear intermediate.

Ring Closure (RC): The open-chain intermediate possesses nucleophilic and electrophilic centers positioned to undergo a subsequent intramolecular cyclization. The second nitrogen atom of the hydrazine moiety attacks an internal electrophilic site (e.g., a nitrile or imine carbon), forming a new, often more stable, heterocyclic ring.

In the reaction between a 5-substituted-1,2,4-oxadiazole and methylhydrazine, this ANRORC pathway leads to the formation of a 1,2,4-triazole (B32235) derivative. uchile.clrsc.orgnih.gov Mechanistic studies indicate that the initial nucleophilic attack and the subsequent cyclization are crucial steps that determine the final product structure and regioselectivity. rsc.org

| Step | Description | Key Transformation | Reference |

|---|---|---|---|

| Addition (A) | Nucleophilic attack of the hydrazine on the C(5) atom of the oxadiazole ring. | Formation of a tetrahedral intermediate. | nih.gov |

| Ring Opening (NRO) | Cleavage of the heterocyclic ring, typically the N-O bond, to form an open-chain intermediate. | Oxadiazole ring is broken. | nih.gov |

| Ring Closure (RC) | Intramolecular attack of the second hydrazine nitrogen to form a new heterocyclic ring. | Formation of a new, more stable ring (e.g., 1,2,4-triazole). | rsc.org |

Intramolecular Nucleophilic Cyclization Processes

Hydrazine derivatives are versatile precursors in heterocyclic synthesis, owing to the nucleophilic nature of the nitrogen atoms which can participate in intramolecular ring-forming reactions. In molecules containing both the hydrazine moiety and a suitable electrophilic site, intramolecular nucleophilic cyclization can occur to form stable heterocyclic systems. This process is fundamental to the synthesis of numerous biologically active compounds, such as pyrazoles and pyrazolones. nih.govdergipark.org.tr

A well-documented example that illustrates this reactivity principle involves the reaction of hydrazine derivatives with substrates containing appropriately positioned electrophilic centers. For instance, the reaction of a hydrazine with a 1,3-dielectrophilic compound, such as a β-oxodithioester or an α-oxoketene thioacetal, is a common method for synthesizing substituted pyrazoles. dergipark.org.tr Similarly, the cyclocondensation of hydrazines with 1,3-diketones is a foundational method for pyrazole synthesis. nih.govdergipark.org.tr

A pertinent mechanistic investigation into nucleophilic cyclization has been conducted on N-alkyne-substituted pyrrole (B145914) esters reacting with hydrazine. beilstein-journals.orgd-nb.infobeilstein-journals.org In this system, the terminal nitrogen of the hydrazine acts as the nucleophile, attacking one of the sp-hybridized carbons of the alkyne. The regioselectivity of this cyclization is heavily influenced by the electronic properties of the substituent on the alkyne. metu.edu.tr

6-exo-dig Cyclization : When the alkyne is substituted with an electron-donating group (EDG), such as a 4-methoxyphenyl (B3050149) group, the internal alkyne carbon becomes more electropositive, favoring a 6-exo-dig cyclization pathway. This leads to the formation of a six-membered N-aminopyrazinone derivative. metu.edu.tr

6-endo-dig Cyclization : Conversely, when an electron-withdrawing group (EWG), like a 4-nitrophenyl group, is attached to the alkyne, the terminal alkyne carbon becomes more electropositive. This directs the reaction towards a 6-endo-dig cyclization, resulting in a six-membered triazinone derivative. metu.edu.tr

These findings demonstrate that the electronic environment within the molecule dictates the precise pathway of the intramolecular nucleophilic attack, highlighting the tunability of such cyclization reactions.

Table 1: Influence of Substituents on the Nucleophilic Cyclization of N-Alkyne-Substituted Pyrroles with Hydrazine

| Substituent on Alkyne (R) | Electronic Nature | Favored Cyclization Pathway | Resulting Heterocycle |

|---|---|---|---|

| 4-Methoxyphenyl | Electron-Donating (EDG) | 6-exo-dig | N-Aminopyrazinone derivative |

| 4-Nitrophenyl | Electron-Withdrawing (EWG) | 6-endo-dig | Triazinone derivative |

| Phenyl | Neutral | Mixture of both products | Mixture of pyrazinone and triazinone derivatives |

Applications As a Versatile Synthetic Intermediate

Utility in Protecting Group Chemistry

The 4-methoxybenzyl (PMB) moiety is a cornerstone of protecting group chemistry, particularly for heteroatoms like nitrogen and oxygen. Its utility arises from its general stability under many reaction conditions (basic, nucleophilic, mild acidic) and its susceptibility to removal under specific oxidative or strong acidic conditions.

The PMB group is frequently used for the N-protection of amides, lactams, and various nitrogen-containing heterocycles (aza-heterocycles) during multi-step syntheses. lew.ro

Introduction of the PMB Group: The PMB group is typically introduced onto a nitrogen atom via nucleophilic substitution using p-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br) in the presence of a base. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or other non-nucleophilic bases capable of deprotonating the N-H bond of the amide, lactam, or heterocycle.

Stability: The N-PMB group is robust and withstands a variety of reaction conditions, including many organometallic reagents, reductions, and non-acidic hydrolytic conditions. This stability allows for extensive chemical modifications on other parts of the molecule without disturbing the protected nitrogen center.

Cleavage of the PMB Group: The key advantage of the PMB group is the array of methods available for its removal, which provides orthogonality with other protecting groups.

Oxidative Cleavage: The most common and selective method for N-PMB deprotection is oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are highly effective. The electron-donating methoxy (B1213986) group facilitates the oxidation of the benzyl (B1604629) ring, leading to the formation of an iminium ion intermediate that is readily hydrolyzed to release the free amine and p-methoxybenzaldehyde. This method is often preferred for its mild conditions and high selectivity over other groups like standard benzyl (Bn) ethers or esters.

Acidic Cleavage: The PMB group can also be removed under strongly acidic conditions, such as with neat trifluoroacetic acid (TFA). The cleavage is more facile than that of an unsubstituted benzyl group due to the ability of the electron-donating methoxy group to stabilize the resulting benzylic carbocation intermediate.

This dual-mode cleavage allows chemists to selectively deprotect the PMB group in the presence of other acid-labile (e.g., Boc) or hydrogenolysis-sensitive groups, making it a versatile tool in the synthesis of complex nitrogen-containing molecules. lew.ro

Table 3: Common Cleavage Conditions for the N-PMB Protecting Group This table is interactive and can be sorted by clicking on the column headers.

| Reagent(s) | Condition Type | Typical Solvent | Notes |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxidative | Dichloromethane/Water | Highly selective for PMB over benzyl (Bn) groups. |

| Ceric Ammonium Nitrate (CAN) | Oxidative | Acetonitrile/Water | Common and effective method. |

| Trifluoroacetic Acid (TFA) | Strong Acid | Dichloromethane or neat | Can also cleave other acid-sensitive groups like Boc. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Hydrogenolysis | Methanol (B129727), Ethanol (B145695) | Less common for N-PMB; cleaves standard benzyl groups more readily. |

Methodologies for PMB Deprotection

The removal of the p-methoxybenzyl (PMB) protecting group is a critical step in synthetic sequences utilizing N-(4-Methoxybenzyl)-N-methylhydrazine. The stability of the PMB group is tuned such that it can be cleaved under conditions that often leave other protecting groups, like the simple benzyl ether, intact. nih.govtotal-synthesis.com The primary methods for PMB deprotection include acid-mediated hydrolysis, oxidative cleavage, and catalytic hydrogenation. total-synthesis.comnih.gov

Lewis/Brønsted Acid-Mediated Hydrolysis

The PMB group is susceptible to cleavage under acidic conditions. Strong Brønsted acids such as trifluoroacetic acid (TFA) and triflic acid (TfOH) are commonly employed for this purpose. nih.govcommonorganicchemistry.comucla.edu The reaction mechanism involves protonation of the ether oxygen, followed by the departure of the stabilized 4-methoxybenzyl carbocation. To prevent this carbocation from reacting with other nucleophiles in the mixture, a scavenger like anisole (B1667542) or 1,3-dimethoxybenzene (B93181) is often added. nih.govucla.edu

Lewis acids also facilitate the removal of PMB groups. Strong Lewis acids like aluminum chloride (AlCl₃) and weaker ones such as tin(II) chloride (SnCl₂) have been shown to be effective, often in the presence of a soft nucleophile like ethyl mercaptan (EtSH). nih.govresearchgate.net These conditions can be advantageous for substrates sensitive to strong Brønsted acids. nih.gov

Oxidative Cleavage

Oxidative cleavage is one of the most widely used methods for PMB deprotection due to its mildness and high selectivity. total-synthesis.comchem-station.com The most common reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govchem-station.com The electron-donating methoxy group on the benzyl ring facilitates a single electron transfer (SET) to DDQ, forming a charge-transfer complex. chem-station.com Subsequent hydrolysis releases the deprotected amine and p-methoxybenzaldehyde. chem-station.com This method is highly selective for PMB ethers over unsubstituted benzyl ethers, which react much more slowly. nih.govtotal-synthesis.com Other oxidizing agents like ceric ammonium nitrate (CAN) can also be used. nih.gov More recently, metal-free photoredox catalysis using visible light has emerged as a greener alternative for oxidative deprotection. acs.orgnih.gov

Catalytic Hydrogenation

Similar to other benzyl-type protecting groups, the PMB group can be removed via catalytic hydrogenation. nih.gov This method typically involves a transition metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. nih.govgoogle.com While effective, this method is less chemoselective than oxidative cleavage, as other functional groups like alkenes, alkynes, or other benzyl groups may also be reduced under these conditions. nih.gov Therefore, its application is best suited for molecules lacking other reducible moieties.

Table 1: Comparison of PMB Deprotection Methodologies

| Methodology | Typical Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Brønsted Acid-Mediated | Trifluoroacetic acid (TFA), Triflic acid (TfOH), often with a scavenger (e.g., anisole) | Typically at 0 °C to room temperature in a solvent like CH₂Cl₂ nih.govcommonorganicchemistry.com | Effective and straightforward. | Requires strong acids, which may not be compatible with other acid-sensitive functional groups. nih.gov |

| Lewis Acid-Mediated | AlCl₃, SnCl₂, TMSOTf, often with a soft nucleophile (e.g., EtSH) | Anhydrous conditions, often at low temperatures nih.govucla.eduresearchgate.net | Can be milder than Brønsted acids; useful for sensitive substrates. | Stoichiometric amounts of Lewis acid are often required; can be sensitive to moisture. |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), Ceric ammonium nitrate (CAN) | Neutral or slightly acidic conditions, often in CH₂Cl₂/H₂O at 0 °C to room temperature nih.govtotal-synthesis.com | High selectivity for PMB over other groups like benzyl ethers; mild conditions. nih.gov | DDQ is expensive and toxic; CAN is a strong oxidant that may affect other functional groups. |

| Catalytic Hydrogenation | H₂, Pd/C, Pd(OH)₂ | Atmospheric or elevated pressure of H₂, various solvents (e.g., EtOH, EtOAc) nih.gov | Clean reaction with simple workup; catalyst can often be recovered. | Not chemoselective; will reduce other groups like alkenes, alkynes, and other benzyl ethers. nih.gov |

Preparation of Complex Molecular Architectures and Biomimetic Structures

Reagents like this compound are valuable intermediates for synthesizing complex molecular architectures, particularly those containing nitrogen-nitrogen bonds or requiring the strategic introduction of a substituted nitrogen atom. The PMB-protected nitrogen allows chemists to perform reactions on other parts of a molecule without affecting the hydrazine (B178648) moiety. Once the molecular backbone is assembled, the PMB group can be selectively removed to reveal the N-methylhydrazine group for further functionalization or cyclization.

An example of complex biomimetic structures are the N-methyl derivatives of norbelladine (B1215549). Norbelladine is the common precursor to the diverse family of Amaryllidaceae alkaloids, which exhibit a wide range of biological activities. nih.govmdpi.com The synthesis of N-methylated norbelladine derivatives has been reported through a multi-step sequence that typically involves the reductive amination of a substituted benzaldehyde (B42025) with tyramine, followed by N-methylation of the resulting secondary amine. nih.govnih.gov

While this specific reported route does not start from this compound, the utility of such a protected hydrazine building block is evident in the general synthetic strategies for other complex nitrogen-containing natural products and biomimetic structures. The ability to introduce a protected N-methylhydrazine unit onto a molecular scaffold is a powerful tool for creating novel heterocyclic systems or for installing a key pharmacophore, which can then be elaborated into a final complex target molecule.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Norbelladine |

| Trifluoroacetic acid (TFA) |

| Triflic acid (TfOH) |

| Anisole |

| 1,3-Dimethoxybenzene |

| Aluminum chloride (AlCl₃) |

| Tin(II) chloride (SnCl₂) |

| Ethyl mercaptan (EtSH) |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) |

| p-Methoxybenzaldehyde |

| Ceric ammonium nitrate (CAN) |

| Palladium on carbon (Pd/C) |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For N-(4-Methoxybenzyl)-N-methylhydrazine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, the N-methyl protons, and the methoxy (B1213986) protons.

Based on the analysis of structurally similar compounds, the expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows:

Aromatic Protons: The protons on the benzene ring are expected to appear as two doublets in the range of δ 6.8-7.3 ppm. The protons ortho to the methoxy group will be more shielded and appear at a lower chemical shift (around 6.8-6.9 ppm), while the protons meta to the methoxy group will be less shielded and appear at a higher chemical shift (around 7.2-7.3 ppm).

Methylene Protons (-CH₂-): The two protons of the benzyl (B1604629) methylene group are expected to appear as a singlet at approximately δ 3.9-4.1 ppm.

N-Methyl Protons (-N-CH₃): The three protons of the N-methyl group are anticipated to produce a singlet in the region of δ 2.5-2.7 ppm.

Methoxy Protons (-O-CH₃): The three protons of the methoxy group are expected to give a sharp singlet at around δ 3.8 ppm.

Hydrazine (B178648) Proton (-NH-): The proton attached to the nitrogen may show a broad singlet at a variable chemical shift, depending on the concentration and solvent, typically in the range of δ 3.5-5.0 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -OCH₃) | 6.8-6.9 | Doublet |

| Aromatic (meta to -OCH₃) | 7.2-7.3 | Doublet |

| Methylene (-CH₂-) | 3.9-4.1 | Singlet |

| N-Methyl (-N-CH₃) | 2.5-2.7 | Singlet |

| Methoxy (-O-CH₃) | 3.8 | Singlet |

| Hydrazine (-NH-) | 3.5-5.0 (broad) | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The predicted chemical shifts for the carbon atoms are as follows:

Aromatic Carbons: The carbon atom attached to the methoxy group (C-O) is expected to have a chemical shift around δ 159 ppm. The other aromatic carbons will appear in the range of δ 114-130 ppm. The quaternary carbon of the benzyl group is expected around δ 130-132 ppm.

Methylene Carbon (-CH₂-): The carbon of the benzyl methylene group is anticipated to resonate at approximately δ 55-60 ppm.

N-Methyl Carbon (-N-CH₃): The carbon of the N-methyl group is expected to appear in the region of δ 40-45 ppm.

Methoxy Carbon (-O-CH₃): The carbon of the methoxy group is expected to have a chemical shift of around δ 55 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | ~159 |

| Aromatic (Quaternary) | 130-132 |

| Aromatic (CH) | 114-130 |

| Methylene (-CH₂-) | 55-60 |

| N-Methyl (-N-CH₃) | 40-45 |

| Methoxy (-O-CH₃) | ~55 |

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a valuable tool for studying the electronic environment of nitrogen atoms in a molecule. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, these experiments can be less sensitive. For this compound, two distinct signals are expected for the two nitrogen atoms of the hydrazine moiety. The chemical shifts are typically referenced to liquid ammonia (B1221849) (NH₃) or nitromethane (CH₃NO₂).

Based on typical values for substituted hydrazines, the nitrogen atom directly attached to the methyl group is expected to be more shielded and appear at a lower chemical shift compared to the nitrogen atom bonded to the benzyl group. The expected chemical shift range for such nitrogen atoms is generally between -300 and -200 ppm relative to nitromethane.

Mass Spectrometry (MS) Including GC-MS and EIMS for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Electron Ionization Mass Spectrometry (EIMS) is a common ionization technique used in MS.

For this compound (C₉H₁₄N₂O), the calculated molecular weight is approximately 166.22 g/mol . In an EIMS experiment, the molecular ion peak (M⁺) would be expected at m/z 166.

The fragmentation pattern provides significant structural information. Key fragmentation pathways for this compound would likely involve:

Benzylic cleavage: Cleavage of the C-N bond between the benzyl group and the hydrazine moiety is a highly probable fragmentation pathway. This would result in the formation of a stable 4-methoxybenzyl cation (tropylium ion) at m/z 121. This is often the base peak in the spectrum.

Cleavage of the N-N bond: Fragmentation of the N-N bond could lead to the formation of a [CH₃NH]⁺ fragment at m/z 30 and a [C₈H₉O]⁺ fragment at m/z 121.

Loss of a methyl radical: Loss of a methyl group from the molecular ion could produce a fragment at m/z 151.

Loss of the methoxy group: Fragmentation involving the loss of a methoxy radical (·OCH₃) would result in a peak at m/z 135.

| m/z | Proposed Fragment Ion |

|---|---|

| 166 | [M]⁺ (Molecular Ion) |

| 121 | [CH₃OC₆H₄CH₂]⁺ (Base Peak) |

| 151 | [M - CH₃]⁺ |

| 135 | [M - OCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion from rearrangement) |

| 30 | [CH₃NH]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

N-H Stretch: A moderate to weak absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the hydrazine group.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the methylene and methyl groups are expected just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is expected to appear in the range of 1020-1250 cm⁻¹.

C-O Stretch (Ether): A strong absorption band corresponding to the C-O stretching of the aryl ether (methoxy group) is expected in the region of 1230-1270 cm⁻¹ (asymmetric stretch) and a weaker band around 1020-1050 cm⁻¹ (symmetric stretch).

N-H Bend: The N-H bending vibration may be observed around 1500-1650 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200-3400 | Moderate-Weak |

| Aromatic C-H Stretch | 3000-3100 | Moderate |

| Aliphatic C-H Stretch | 2850-2960 | Moderate-Strong |

| Aromatic C=C Stretch | 1450-1600 | Moderate-Sharp |

| C-N Stretch | 1020-1250 | Moderate |

| Asymmetric C-O Stretch | 1230-1270 | Strong |

| Symmetric C-O Stretch | 1020-1050 | Moderate |

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives

Detailed research on the solid-state structural determination of derivatives of this compound using X-ray crystallography is not available in the reviewed scientific literature. While crystallographic studies have been conducted on structurally related compounds, such as hydrazones and benzohydrazides containing a 4-methoxybenzyl or a methylhydrazine moiety, specific data for derivatives of this compound could not be located.

Therefore, no data tables on crystallographic parameters, bond lengths, or bond angles for these specific derivatives can be provided at this time.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to study the electronic structure of molecules, from which numerous properties can be derived.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For N-(4-Methoxybenzyl)-N-methylhydrazine, this process would involve rotating the bonds—such as the C-C bond between the benzyl (B1604629) group and the phenyl ring, and the C-N and N-N bonds of the hydrazine (B178648) moiety—to identify all possible stable conformations (conformers). The relative energies of these conformers would be calculated to determine the most likely structures to be found under experimental conditions. Such studies on similar hydrazine derivatives often employ DFT methods like B3LYP with basis sets such as 6-311G to accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net

A Potential Energy Surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. wikipedia.org By exploring the PES, chemists can understand the pathways of chemical reactions. For this compound, a PES analysis could elucidate the energy barriers associated with conformational changes or potential decomposition pathways. wikipedia.orgsciepub.com This involves locating transition states, which are the saddle points on the PES that connect reactants to products or one conformer to another. sciepub.com Identifying the structure and energy of these transition states is crucial for calculating reaction rates and understanding reaction mechanisms. wikipedia.org

DFT calculations can determine the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, stability, and polarizability. A smaller gap generally suggests that a molecule is more reactive. These parameters, along with others like electronegativity and chemical hardness, would be calculated for this compound to predict its reactivity in various chemical environments.

Molecular Dynamics Simulations for Understanding Conformational Landscapes

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its movement over time. An MD simulation would model the atomic motions of this compound by solving Newton's equations of motion. This approach provides a dynamic view of the molecule's conformational landscape, showing how it samples different shapes at a given temperature. It can reveal the flexibility of the molecule and the timescales of transitions between different conformations, offering insights that are complementary to the static picture from DFT.

Computational Modeling of Molecular Interactions (e.g., molecular docking for structural insights)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. mdpi.com If this compound were being investigated as a potential biologically active agent, molecular docking could be used to predict its binding mode and affinity within the active site of a target protein. nih.govimpactfactor.org This simulation scores different binding poses based on factors like hydrogen bonding and hydrophobic interactions, providing structural insights into how the molecule might exert a biological effect and guiding the design of more potent derivatives. mdpi.comnih.gov

Design and Synthesis of Derivatives and Analogues for Academic Research

Systematic Structural Modification for Investigating Structure-Reactivity Relationships

The systematic modification of molecules built around the 4-methoxybenzyl motif is a common strategy to probe structure-reactivity relationships. By altering specific parts of the molecule, researchers can gain insight into how electronic and steric factors influence a compound's behavior. For instance, in the development of N-substituted benzamide (B126) derivatives, which are structurally related to compounds derivable from N-(4-Methoxybenzyl)-N-methylhydrazine, preliminary structure-activity relationship (SAR) studies have been conducted. nih.gov

These studies have revealed critical insights, such as:

The nature and position of substituents on the phenyl ring can dramatically alter the biological activity of the molecule.

The presence of specific heteroatoms that can chelate with metal ions is often crucial for the compound's function. nih.gov

The addition of certain groups, like a chlorine atom or a nitro group, can significantly decrease the desired activity. nih.gov

In a similar vein, studies on 4-methoxybenzoylhydrazones—analogues where the hydrazine (B178648) nitrogen is acylated—demonstrate how modifying the aldehyde portion of the molecule leads to a wide range of activities. A series of these hydrazones showed varying degrees of antiglycation activity, with IC50 values ranging from 216.52 to 748.71 µM. nih.govresearchgate.net This variation underscores how systematic structural changes allow for the fine-tuning of a molecule's properties, providing a rational basis for the design of more potent and selective compounds.

Synthesis of Substituted Pyrazolamines and Benzamides for Methodological Advancement

The hydrazine functional group is a key precursor for the synthesis of various heterocyclic systems, including pyrazoles. While specific examples starting directly from this compound are not detailed in the provided context, the general synthetic routes are well-established. Hydrazines are reacted with 1,3-dicarbonyl compounds or their equivalents to construct the pyrazole (B372694) ring. The N-methyl and N-benzyl substituents would be retained on one of the pyrazole's nitrogen atoms, leading to a specific regioisomer. The advancement in this area focuses on developing milder reaction conditions, improving yields, and controlling regioselectivity.

The synthesis of substituted benzamides represents another area of methodological development. N-substituted benzamides are typically synthesized through the acylation of an amine. In a related context, the synthesis of 4-Amino-N-substituted benzamides has been achieved by reacting 4-nitrobenzoyl chloride with various anilines, followed by the reduction of the nitro group. researchgate.net This multi-step process highlights the chemical transformations available for creating diverse benzamide libraries for further study. nih.govresearchgate.net

Development of Novel Carbazole (B46965) Hydrazine-Carbothioamide Scaffolds through Diversification Strategies

A significant area of research involves the use of hydrazine derivatives in the synthesis of complex scaffolds with potential therapeutic applications. One such scaffold is the carbazole hydrazine-carbothioamide framework. researcher.liferesearchgate.net These molecules are recognized for a variety of biological activities. researcher.liferesearchgate.net The synthetic strategy typically involves reacting a carbazole-containing acyl hydrazine with various isothiocyanates to generate a library of diverse carbothioamide derivatives.

In a study focused on creating novel carbazole derivatives, 18 new compounds were synthesized and evaluated for their antioxidant and anticancer properties. researcher.liferesearchgate.netnih.gov The research found that several of these compounds exhibited potent biological activity. This diversification strategy allows for the exploration of a large chemical space to identify lead compounds for further development.

The detailed findings from this research highlight the success of this diversification strategy:

Antioxidant Activity: Nine of the synthesized compounds showed potent antioxidant activities, with IC50 values lower than the acarbose (B1664774) standard. Compounds 4h and 4y were the most potent, with IC50 values of 0.73 µM and 0.38 µM, respectively. researcher.liferesearchgate.netnih.gov

Anticancer Effects: Compounds 4o and 4r displayed significant anticancer activity against MCF-7 breast cancer cell lines, with IC50 values of 2.02 µM and 4.99 µM, respectively. researcher.liferesearchgate.netnih.gov

Mechanism of Action: Compound 4o was found to target the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell survival. It was shown to induce apoptosis and cause cell cycle arrest in the cancer cells. researcher.liferesearchgate.netnih.gov

Antimicrobial Activity: Furthermore, compound 4o also demonstrated significant antimicrobial activity against S. aureus and E. coli, as well as antifungal effects against C. albicans. researcher.liferesearchgate.netnih.gov

These results are summarized in the table below.

| Compound | Activity | IC50 Value (µM) |

| 4h | Antioxidant | 0.73 |

| 4y | Antioxidant | 0.38 |

| 4o | Anticancer (MCF-7) | 2.02 |

| 4r | Anticancer (MCF-7) | 4.99 |

| Acarbose (Control) | Antioxidant | Higher than test compounds |

Synthetic Exploration of Hybrid Molecules Incorporating the 4-Methoxybenzyl-N-methylhydrazine Motif

The 4-methoxybenzyl-hydrazine motif is an attractive building block for the creation of larger, hybrid molecules that combine its features with those of other pharmacophores or functional units. This approach aims to create multifunctional molecules with novel or enhanced properties.

One example of such synthetic exploration is the preparation of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one. mdpi.com The synthesis was achieved in a two-step procedure:

Condensation of 3-aminobenzanthrone (B1253024) with p-methoxybenzaldehyde to form an imine (a Schiff base).

Subsequent reduction of the imine using sodium borohydride (B1222165) to yield the final N-(4-methoxybenzyl)amino-substituted benzanthrone. mdpi.com

This synthetic route effectively incorporates the 4-methoxybenzyl group into a large, polycyclic aromatic system, creating a novel hybrid molecule. Another broad class of hybrid molecules are hydrazones, formed by reacting a hydrazine with an aldehyde or ketone. A series of 4-methoxybenzoylhydrazones were prepared by refluxing 4-methoxybenzohydrazide with various substituted aldehydes in methanol (B129727), using a catalytic amount of acetic acid. nih.gov This straightforward method allows for the generation of a large library of hybrid molecules where the 4-methoxybenzoyl unit is linked to diverse aromatic or heterocyclic systems, enabling extensive investigation into their chemical and biological properties. nih.govresearchgate.net

Emerging Research Frontiers and Future Directions

Development of Sustainable and Greener Synthetic Protocols for N-(4-Methoxybenzyl)-N-methylhydrazine and Its Derivatives

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. For this compound, this translates into exploring novel catalytic systems and energy sources that can offer cleaner and more efficient reaction pathways. Recent developments in greener synthesis for hydrazine (B178648) derivatives, such as using aqueous media, grinding techniques, and biocatalysis, set a precedent for future work on this specific compound. asianpubs.orgjnu.ac.in For instance, biocatalytic approaches using engineered imine reductases (IREDs) are setting new benchmarks for the sustainable synthesis of hydrazine derivatives, offering mild and straightforward methods for producing complex nitrogen-containing compounds. jnu.ac.in

Microwave-Assisted Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. jnu.ac.in By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. nih.govd-nb.info This rapid and uniform heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, a process known as dielectric heating. nih.gov

The primary benefits of MAOS include:

Reduced Reaction Times: Spectacular acceleration of reaction rates is a hallmark of microwave synthesis. acs.org

Increased Yields: Improved energy transfer and reduced side reactions often lead to higher product yields. nih.gov

Enhanced Purity: The reduction of side-product formation simplifies purification processes. nih.gov

Energy Efficiency: Rapid heating and shorter reaction times contribute to considerable energy savings. jnu.ac.in

Solvent Reduction: MAOS often facilitates solvent-free reactions or the use of greener solvents like water, minimizing environmental impact. acs.org

While a specific protocol for the microwave-assisted synthesis of this compound is not yet prominently documented, the successful application of MAOS to a wide array of nitrogen-containing heterocycles and hydrazine derivatives strongly supports its feasibility. nih.govresearchgate.netrsc.org For example, the synthesis of various pyrazole (B372694) derivatives from hydrazines has been efficiently achieved using microwave irradiation, demonstrating the compatibility of the hydrazine moiety with this technology. acs.orgrsc.org A potential synthetic route could involve the microwave-assisted N-alkylation of a suitable hydrazine precursor, a class of reaction known to be enhanced by microwave energy. The application of MAOS would likely result in a more efficient and environmentally benign process compared to traditional methods.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Heating Mechanism | Conduction/Convection (Slow, non-uniform) | Dielectric Heating (Rapid, uniform) |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Energy Consumption | High | Low |

| Yields | Often lower due to side reactions | Typically higher |

| Solvent Use | Often requires high-boiling organic solvents | Can often be performed solvent-free or in green solvents |

| Environmental Impact | Higher | Lower |

Exploration of Chiral Synthesis Pathways and Enantioselective Methodologies

The synthesis of chiral compounds, molecules that exist in non-superimposable mirror-image forms (enantiomers), is of paramount importance in pharmaceutical and agrochemical research, as different enantiomers can exhibit vastly different biological activities. Chiral hydrazines are key structural motifs in many bioactive compounds. nih.gov If this compound were to be incorporated into a larger, more complex molecule, controlling its stereochemistry could be critical.

Future research will likely focus on developing enantioselective methods to produce chiral analogues of this compound. Key strategies in this area include:

Asymmetric Hydrogenation: This is one of the most efficient methods for synthesizing chiral hydrazines. It typically involves the hydrogenation of a prochiral hydrazone precursor using a transition-metal catalyst combined with a chiral ligand. nih.govnih.gov Nickel- and palladium-catalyzed systems have shown high yields and excellent enantioselectivities (up to >99% ee) for the synthesis of various chiral cyclic and fluorinated hydrazines. nih.govmdpi.com This approach could be adapted to produce chiral derivatives by starting with a suitable hydrazone and applying an optimized chiral catalyst system.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. Organocatalytic methods have been successfully employed for the enantioselective synthesis of α-hydrazino aldehydes from alcohols and N-Boc hydrazine, achieving excellent enantiocontrol (up to 98% ee). researchgate.net This strategy could inspire new pathways for creating chiral centers in hydrazine derivatives.

Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions, making them ideal for green chiral synthesis. patsnap.com Engineered imine reductases (IREDs) and hydrazone reductases (HREDs) are at the forefront of this technology. jnu.ac.innih.gov Researchers have successfully developed biocatalytic platforms for the selective reduction of hydrazones to yield valuable chiral hydrazine motifs. nih.gov An engineered IRED has been used for the reductive hydrazination of carbonyls, with preliminary data suggesting high enantiomeric excess (>75% ee). jnu.ac.in This biocatalytic approach represents a powerful and sustainable strategy for accessing enantiomerically pure derivatives of this compound.

| Method | Catalyst Type | Key Advantages | Potential Application |

| Asymmetric Hydrogenation | Transition Metal (e.g., Ni, Pd) + Chiral Ligand | High efficiency, high enantioselectivity, well-established. nih.govnih.gov | Reduction of a prochiral hydrazone precursor to a chiral hydrazine. |

| Asymmetric Organocatalysis | Small Chiral Organic Molecule | Metal-free, avoids toxic metal contamination, mild conditions. researchgate.net | Enantioselective functionalization of the hydrazine backbone. |

| Biocatalysis | Engineered Enzymes (e.g., IREDs, HREDs) | Exceptional stereoselectivity, green (aqueous media, mild conditions), sustainable. nih.gov | Enantioselective reduction of a hydrazone or reductive hydrazination of a carbonyl. |

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow system, reagents are continuously pumped through a network of tubes and reactors, where they mix and react. nih.gov This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to significant improvements in efficiency, safety, and scalability. acs.orgnih.gov

The integration of flow chemistry for the synthesis of this compound and its derivatives offers several key advantages:

Enhanced Safety: Hydrazine and its derivatives can be hazardous. Flow chemistry minimizes the volume of hazardous material present at any given time, significantly reducing the risks associated with exothermic events or unstable intermediates. asianpubs.orgresearchgate.net This is a crucial advantage for reactions involving diazotization or the use of other energetic materials. asianpubs.org

Improved Control and Reproducibility: The superior heat and mass transfer in microreactors prevents the formation of hot spots and allows for precise temperature control, leading to fewer side products and more consistent product quality. acs.orgresearchgate.net

Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period or by "numbering up" (running multiple reactors in parallel). This avoids the complex and often unpredictable challenges of scaling up batch reactors. acs.org

Automation: Flow reactors are readily automated. Automated systems can perform reaction optimization, data logging, and real-time analysis, accelerating the development cycle and reducing the need for manual intervention. researchgate.net

Patents have been filed for the continuous flow synthesis of phenylhydrazine (B124118) and its derivatives, integrating diazotization, reduction, and salt formation into a single, seamless process with reaction times under 20 minutes. nih.govnih.gov Furthermore, practical flow syntheses of hydrazine derivatives from alcohols have been demonstrated, highlighting the technology's excellent functional group tolerance and suitability for large-scale production. jnu.ac.in Applying these principles to the multi-step synthesis of this compound could lead to a highly efficient, automated, and safer manufacturing process.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To fully leverage the benefits of advanced synthesis techniques like flow chemistry, real-time monitoring of the reaction progress is essential. Process Analytical Technology (PAT) employs in-situ (in the reaction vessel) spectroscopic techniques to provide continuous data on the concentration of reactants, intermediates, and products without the need for manual sampling. jnu.ac.inpurdue.edu This allows for a deeper understanding of reaction kinetics and mechanisms, enabling precise control and optimization. nih.govacs.org

Key spectroscopic techniques applicable to monitoring the synthesis of this compound include:

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring functional group transformations in real-time. acs.org By inserting a fiber-optic probe directly into the reactor, changes in characteristic infrared absorption bands (e.g., C=N of an intermediate hydrazone, N-H of the hydrazine) can be tracked. This data provides immediate insight into reaction initiation, progression, endpoint, and the formation of any transient intermediates. rsc.org In-situ FTIR has been successfully used to guide the process development for synthesizing pharmaceutical intermediates involving hydrazine. jnu.ac.in

Raman Spectroscopy: Raman spectroscopy is highly complementary to FTIR, particularly for reactions in aqueous media and for monitoring non-polar bonds. researchgate.net It can be integrated with both microwave synthesizers and flow reactors to provide real-time feedback on reaction kinetics and mechanisms. nih.govresearchgate.net Its ability to perform non-invasive, ex-situ monitoring through the wall of a glass vial makes it particularly safe and convenient for analyzing hazardous reactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advancements in flow-through NMR cells and benchtop spectrometers are making real-time NMR monitoring more accessible. This would provide detailed structural information throughout the reaction, allowing for unambiguous identification of all species in the reaction mixture.

The integration of these PAT tools enables a "Quality by Design" approach, where process understanding is used to build quality into the synthesis from the outset, ensuring robustness and reproducibility. purdue.edu

Computational Chemistry for Predictive Synthesis and Rational Design of Novel Analogues

Computational chemistry has become an indispensable tool in modern chemical research, complementing and guiding experimental work. jnu.ac.in By using computer simulations and theoretical principles, researchers can predict molecular properties, elucidate reaction mechanisms, and design new molecules with desired characteristics, a process known as rational or in silico design. nih.govpatsnap.com

For this compound and its derivatives, computational chemistry can be applied in several key areas:

Predictive Synthesis and Mechanistic Studies: Techniques like Density Functional Theory (DFT) can be used to model reaction pathways and calculate the energy barriers for different steps. d-nb.inforsc.org This allows chemists to predict the most likely outcome of a reaction, understand why certain products are formed, and identify potential side reactions. For instance, DFT calculations have been used to study the mechanism of hydrazine synthesis on catalysts and the C-H alkylation of arenes, providing insights that are difficult to obtain experimentally. d-nb.inforsc.org This predictive power can save significant time and resources by avoiding unpromising reaction conditions.

Rational Design of Novel Analogues: If this compound is a lead compound for a specific application (e.g., as a pharmaceutical or material science building block), computational tools can guide the design of new analogues with improved properties.

Molecular Docking: This technique predicts how a molecule (ligand) will bind to the active site of a target protein. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for synthesis and biological testing. asianpubs.orgnih.gov Novel hydrazine derivatives have been designed and evaluated as potential anticancer and antidiabetic agents using this approach. asianpubs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of newly designed molecules.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the conformational changes that occur upon binding. nih.gov

By integrating these computational methods, researchers can move from a trial-and-error approach to a more targeted, hypothesis-driven strategy for both optimizing the synthesis of this compound and discovering novel, high-potential analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.